molecular formula C14H18O6 B13421635 Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate CAS No. 5897-78-9

Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate

Cat. No.: B13421635
CAS No.: 5897-78-9
M. Wt: 282.29 g/mol
InChI Key: YYOSLAQAFHFORC-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is an organic compound with the molecular formula C14H18O6. It is a diester derivative of phenylenebis(oxy)diacetic acid, characterized by the presence of two ethyl ester groups attached to the central aromatic ring through ether linkages. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is typically achieved through the Williamson etherification method. This involves the reaction of hydroquinone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dichloromethane, under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.

    Oxidation: The aromatic ring can be subjected to oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The aromatic hydrogen atoms can be substituted with various electrophiles, such as halogens or nitro groups, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed

    Hydrolysis: Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate depends on its specific application. In general, the compound interacts with molecular targets through its ester and ether functionalities. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The aromatic ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2’-(1,3-phenylenebis(oxy))diacetate: Similar structure but with the ether linkages at different positions on the aromatic ring.

    Dimethyl 2,2’-(1,4-phenylenebis(oxy))diacetate: Similar structure but with methyl ester groups instead of ethyl ester groups.

    2,2’-(1,4-Phenylenebis(oxy))diacetate: The parent diacid without the ester groups.

Uniqueness

Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

CAS No.

5897-78-9

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate

InChI

InChI=1S/C14H18O6/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

YYOSLAQAFHFORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OCC(=O)OCC

Origin of Product

United States

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